molecular formula C15H20O3 B049021 6-Deoxyilludin S CAS No. 112953-13-6

6-Deoxyilludin S

Cat. No. B049021
M. Wt: 248.32 g/mol
InChI Key: IEHHZEZPEUURRA-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxyilludin S is a natural compound that is found in the fungus Omphalotus illudens. It belongs to the illudin family of compounds, which are known for their potent cytotoxic and antitumor properties. 6-Deoxyilludin S has gained significant attention in recent years due to its potential applications in cancer research and treatment.

Scientific Research Applications

Antitumor Properties

6-Deoxyilludin S has been identified as having antitumor properties. A study by Hara, Yoshida, Morimoto, and Nakano (1987) explored 6-Deoxyilludin M, a closely related compound, and its coproduction with 6-Deoxyilludin S. They highlighted its fermentation and isolation as well as its structural identification, focusing on its potential as an antitumor antibiotic (Hara et al., 1987).

Biosynthesis and Engineering

Research has delved into the biosynthesis of compounds related to 6-Deoxyilludin S. For instance, the study of 6-Deoxyerythronolide B synthase, a polyketide synthase, by Wu, Tsuji, Cane, and Khosla (2001) has implications for understanding the biosynthesis of 6-Deoxyilludin S. They assessed the balance between protein-protein interactions and enzyme-substrate interactions, providing insights relevant to 6-Deoxyilludin S production (Wu et al., 2001).

Chemical Synthesis

The chemical synthesis of related compounds also contributes to the understanding of 6-Deoxyilludin S. Stang and White (2009) conducted a study on the total synthesis and study of 6-Deoxyerythronolide B, highlighting a late-stage C-H oxidation strategy in synthesizing complex molecules. This research can provide insights into the synthetic pathways of 6-Deoxyilludin S (Stang & White, 2009).

Genetic Engineering for Biosynthesis

Kao, Katz, and Khosla (1994) explored the engineered biosynthesis of macrolactones, which includes compounds similar to 6-Deoxyilludin S. Their work in a heterologous host provides a framework for understanding the genetic manipulation and production of complex polyketides like 6-Deoxyilludin S (Kao et al., 1994).

Biochemical Mechanisms

The understanding of the biochemical mechanisms underlying the synthesis of related compounds also informs research on 6-Deoxyilludin S. For instance, Khosla et al. (2007) provided insights into the structure and mechanism of the 6-Deoxyerythronolide B synthase, which has direct relevance to understanding the synthesis pathways of 6-Deoxyilludin S (Khosla et al., 2007).

properties

CAS RN

112953-13-6

Product Name

6-Deoxyilludin S

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(2S,5R)-5-hydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one

InChI

InChI=1S/C15H20O3/c1-9-10-6-13(2,8-16)7-11(10)12(17)14(3,18)15(9)4-5-15/h7,16,18H,4-6,8H2,1-3H3/t13-,14-/m0/s1

InChI Key

IEHHZEZPEUURRA-KBPBESRZSA-N

Isomeric SMILES

CC1=C2C[C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO

SMILES

CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO

Canonical SMILES

CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO

Other CAS RN

112953-13-6

synonyms

6-deoxyilludin S

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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